molecular formula C12H20ClNO3 B3026215 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride CAS No. 6010-77-1

1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride

Cat. No. B3026215
CAS RN: 6010-77-1
M. Wt: 261.74 g/mol
InChI Key: MUJDZRKZVGCGLN-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride is a compound that is classified as a novel stimulant and substituted cathinone . It is modified based on the structure of cathinone, an alkaloid found in the Khat plant . The compound exists in many isomeric forms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO3 . The molecular weight is 225.3 .

Scientific Research Applications

Understanding Scientific Research Applications of Chemical Compounds

Chemical Synthesis and Structural Analysis Chemical compounds with specific structures, such as "1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride," are often subjects of scientific research focusing on their synthesis, structural analysis, and potential modifications. Research in this area aims to understand the compound's chemical behavior, stability, and reactivity, which are fundamental for applications in pharmaceuticals, material science, and biochemical research. For example, studies on similar compounds involve examining their synthesis pathways, structural properties using spectroscopic methods, and potential for forming derivatives with enhanced properties (Issac & Tierney, 1996).

Pharmacological Studies Compounds with pharmacologically active moieties are extensively studied for their potential therapeutic effects. Research might include in vitro and in vivo studies to assess biological activity, mechanism of action, and therapeutic efficacy for conditions such as cancer, neurological disorders, or cardiovascular diseases. For instance, FTY720, a compound with a distinct functional group, has been reviewed for its antitumor efficacy in several cancer models, demonstrating how structural components can influence biological activity (Zhang et al., 2013).

Environmental Impact and Degradation Research on the environmental impact and degradation pathways of chemical compounds is critical, especially for those used in agriculture, industry, or pharmaceuticals. Studies focus on understanding how these compounds interact with ecosystems, their persistence, and degradation mechanisms, aiming to mitigate potential environmental and health risks. This type of research is essential for compounds like herbicides and pharmaceuticals, where their accumulation in the environment could have unintended consequences (Islam et al., 2017).

Safety and Hazards

Trimethoxyamphetamine, a similar compound, has been reported to cause psychoactive effects similar to amphetamines . It has also caused adverse events, including deaths, as described in the literature .

Future Directions

The future directions for research on 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride and similar compounds could involve further exploration of their synthesis, mechanisms of action, and potential applications. Given their psychoactive effects, these compounds could have potential uses in neuroscience and pharmacology .

properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3;/h5-6,8H,7,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJDZRKZVGCGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6010-77-1
Record name TMA-3 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439PB3FQ7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride
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1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride
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1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride

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